methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate
Description
Systematic Nomenclature and Structural Identification of Methyl 7-Fluoro-2-methyl-1H-indole-3-carboxylate
IUPAC Nomenclature Conventions for Polyhalogenated Indole Derivatives
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for indole derivatives follows substitutive rules, where the parent structure is indole—a bicyclic system comprising a benzene ring fused to a pyrrole ring. Numbering begins at the nitrogen atom (position 1), proceeds clockwise around the pyrrole ring to position 2, and continues through the benzene ring (positions 3–7).
For this compound, the substituents are prioritized as follows:
- Principal functional group : The methyl ester (-COOCH₃) at position 3, denoted as "carboxylate."
- Substituents : A fluorine atom at position 7 and a methyl group at position 2.
Substituents are listed alphabetically, yielding "7-fluoro-2-methyl" as prefixes. The final name adheres to the format:
Methyl [substituents]-[parent]-[position]-carboxylate → This compound.
Table 1: Nomenclature Breakdown
| Component | Position | Role in Nomenclature |
|---|---|---|
| Indole core | – | Parent structure |
| Methyl ester (-COOCH₃) | 3 | Suffix ("carboxylate") |
| Fluorine (-F) | 7 | Prefix ("fluoro") |
| Methyl (-CH₃) | 2 | Prefix ("methyl") |
Positional Isomerism in Fluorinated Methylindole Carboxylates
Positional isomerism arises from variations in substituent locations on the indole scaffold. For this compound, key isomers include:
- Fluorine positional isomers : Fluorine at positions 4, 5, 6, or 7 on the benzene ring.
- Methyl positional isomers : Methyl groups at positions 1, 2, or 4–7.
For example, methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (CAS 886362-70-5) and methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate (CID 58771130) differ only in fluorine placement. Such isomers exhibit distinct physicochemical properties due to electronic and steric effects. Fluorine’s electron-withdrawing nature alters ring electron density, affecting reactivity in cross-coupling reactions or hydrogen bonding.
Table 2: Positional Isomers of Fluorinated Methylindole Carboxylates
Comparative Analysis with Related Indole Carboxylate Derivatives
This compound shares structural features with other indole carboxylates but differs in substituent patterns:
Methyl indole-3-carboxylate (CID 589098):
- Analogous to the target compound but lacks fluorine and the 2-methyl group.
- Simpler structure with fewer steric hindrances.
Table 3: Structural and Functional Comparisons
The methyl ester group in this compound enhances lipophilicity compared to carboxylic acid derivatives, potentially improving membrane permeability in drug design. Conversely, the absence of a free carboxylic acid limits its ability to form coordination complexes with metals.
Structure
3D Structure
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-9(11(14)15-2)7-4-3-5-8(12)10(7)13-6/h3-5,13H,1-2H3 |
InChI Key |
ZTYFUWPFWCLAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anilines that are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling reaction to form the indole ring.
Fluorination and Esterification: The indole derivative is then subjected to fluorination at the 7th position and esterification at the 3rd position to yield the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method utilizes microwave irradiation to accelerate the reaction process and achieve high regioselectivity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The fluorine atom at position 7 serves as a leaving group in S<sub>N</sub>Ar reactions under basic conditions. This reactivity is critical for modifying the indole scaffold.
Mechanistic Insight :
Deprotonation of the ester forms an anion, which undergoes nucleophilic attack followed by rearomatization via fluoride elimination .
Ester Hydrolysis
The methyl ester at position 3 undergoes hydrolysis to yield the corresponding carboxylic acid, a key step for further derivatization.
Oxidation and Reduction
The indole core and substituents participate in redox reactions:
Oxidation
-
Air Oxidation : Spontaneous oxidation of indoline intermediates (e.g., from hydrogenation) to aromatic indoles under ambient conditions .
-
Side-Chain Oxidation : Methyl groups may oxidize to aldehydes/carboxylic acids under strong oxidants (e.g., KMnO<sub>4</sub>).
Reduction
-
Catalytic Hydrogenation : Pd/C or Raney Ni reduces the indole ring to indoline, though this intermediate is rarely isolated due to rapid reoxidation .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at electron-rich positions:
Regioselectivity : Electron-withdrawing groups (e.g., ester) direct coupling to C-5 .
Cyclization and Annulation
The ester and fluorine groups facilitate ring-forming reactions:
-
[3+2] Cycloaddition : Reacts with imines in DMF/K<sub>2</sub>CO<sub>3</sub> to form fused indole-pyrrolidine systems via anion-intermediate cyclization .
-
DABCO-Catalyzed Annulation : Conjugated alkynes yield polysubstituted indoles through -sigmatropic rearrangements .
Electrophilic Substitution
Despite the deactivating fluorine, electrophilic attacks occur at less hindered positions:
| Electrophile | Position | Product | Conditions | Ref. |
|---|---|---|---|---|
| Nitronium ion | C-5 | 5-Nitro-7-fluoro-2-methylindole-3-carboxylate | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | |
| Halogens (Cl, Br) | C-4 | 4-Halo derivatives | Lewis acid catalysis |
Stability and Degradation
-
Thermal Stability : Stable below 150°C; decomposes at higher temperatures via ester pyrolysis.
-
pH Sensitivity : Ester hydrolysis accelerates in strongly acidic/basic media.
Scientific Research Applications
Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate with key analogues, highlighting differences in substituents, molecular properties, and applications:
Key Differences and Implications
Substituent Position and Electronic Effects: The 7-fluoro substituent in the target compound creates a strong electron-withdrawing effect on the indole ring, influencing reactivity in electrophilic substitution reactions. The 2-methyl group in the target compound increases steric hindrance compared to unsubstituted or ethoxy-substituted analogues (e.g., methyl 7-ethoxy-1H-indole-3-carboxylate, CAS 2105737-32-2), which may reduce metabolic degradation .
Functional Group Variations :
- Carboxylic Acid vs. Ester : The carboxylic acid derivative (7-fluoro-1H-indole-3-carboxylic acid) has higher aqueous solubility but lower membrane permeability compared to the methyl ester .
- Trifluoromethyl vs. Methyl : The 7-CF₃ substituent in methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate increases molecular weight (243.18 vs. 207.21) and enhances resistance to enzymatic cleavage, making it suitable for agrochemicals .
The trifluoromethyl analogue requires specialized fluorination techniques, increasing production complexity .
Biological Activity
Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate is a notable derivative of indole, a compound class recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known to exhibit a range of pharmacological effects such as:
- Antiviral
- Anticancer
- Anti-inflammatory
- Antimicrobial
These compounds interact with various biological targets, influencing numerous biochemical pathways and cellular processes .
Target Interactions
this compound interacts with several receptors and enzymes, which are crucial for its biological activity. For instance, it can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase .
Biochemical Pathways
The compound is involved in multiple metabolic pathways. It has been shown to modulate the activity of transcription factors like NF-κB, which plays a significant role in regulating immune responses and inflammation .
The biochemical properties of this compound include:
| Property | Description |
|---|---|
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 195.18 g/mol |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) |
| Stability | Stable under normal laboratory conditions |
This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may also exhibit biological activity .
Cellular Effects
This compound influences several cellular processes:
- Gene Expression Modulation : It affects the expression of genes involved in cell proliferation and apoptosis.
- Cell Signaling Pathways : The compound modulates key signaling pathways that regulate cellular responses to stress and inflammation .
Anticancer Activity
A study demonstrated that this compound exhibited significant anticancer properties against various cancer cell lines. The compound induced apoptosis through the activation of caspases and alterations in mitochondrial membrane potential .
Antimicrobial Properties
Another investigation highlighted its antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential as an antimicrobial agent .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact of Deviation |
|---|---|---|
| Reaction time | 12–16 hours | Incomplete conversion |
| H₂SO₄ concentration | 1–2 drops per 20 mL MeOH | Side reactions at higher amounts |
| Recrystallization solvent | Methanol | Poor yield with polar aprotic solvents |
Advanced: How can X-ray crystallography resolve structural ambiguities in methyl-substituted indole derivatives?
Answer:
X-ray diffraction provides precise bond lengths and angles, critical for distinguishing regioisomers or confirming fluorination sites. For example:
- Hydrogen bonding networks : In methyl 1-methyl-1H-indole-3-carboxylate, intermolecular H-bonds form chains along the b-axis, stabilizing the crystal lattice .
- Space group determination : Orthorhombic systems (e.g., Pbcm) are common for similar indole esters, with refinement using SHELXL .
- Validation : Compare experimental data (e.g., C11H11NO₂) with computational models to resolve discrepancies in substituent positioning .
Basic: What analytical techniques are most reliable for assessing the purity of this compound?
Answer:
- TLC : Use silica gel plates with ethyl acetate/hexane (1:3) to monitor reaction progress .
- IR spectroscopy : Confirm ester carbonyl stretches at ~1704 cm⁻¹ and absence of carboxylic acid O-H peaks .
- UV-Vis : A λmax of ~297 nm in methanol indicates π→π* transitions in the indole core .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity .
Advanced: How should researchers address contradictions in reported spectral data for fluorinated indole carboxylates?
Answer:
Discrepancies in NMR or melting points often arise from:
- Solvent effects : Deuterochloroform vs. DMSO-d₆ can shift <sup>1</sup>H NMR peaks by 0.1–0.3 ppm.
- Polymorphism : Recrystallization conditions (e.g., slow cooling vs. rapid precipitation) affect melting points .
- Impurity profiles : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts like de-esterified acids .
Q. Table 2: Common Data Contradictions and Solutions
| Discrepancy | Likely Cause | Resolution Method |
|---|---|---|
| Melting point ±5°C | Polymorphism | DSC analysis |
| NMR splitting patterns | Rotameric forms | Variable-temperature NMR |
| IR peak broadening | Moisture absorption | Dry under vacuum before analysis |
Advanced: What methodologies enable the efficient scale-up of this compound synthesis?
Answer:
- Flow chemistry : Continuous reactors minimize side reactions and improve heat transfer for exothermic steps (e.g., esterification) .
- Design of Experiments (DoE) : Optimize parameters like temperature and stoichiometry using response surface models .
- Catalyst screening : Immobilized lipases or solid acids (e.g., Amberlyst-15) enhance recyclability vs. H₂SO₄ .
Advanced: How can computational modeling predict the bioactivity of this compound derivatives?
Answer:
- Docking studies : Use AutoDock Vina to assess binding affinity with target proteins (e.g., kinases or GPCRs).
- QSAR models : Correlate substituent electronegativity (e.g., fluoro vs. methyl) with IC₅₀ values from enzymatic assays .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acidic vapors .
- Spill management : Neutralize acid residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
